2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(chloroacetyl)-1H-indole: Lacks the tetrahydro-1H-pyrido[4,3-b]indole structure, making it less complex and potentially less bioactive.
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
Uniqueness
2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the combination of its indole core, chloroacetyl group, and tetrahydropyrido structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-(Chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's molecular formula is C14H15ClN2O. It can be synthesized through the chloroacetylation of tetrahydropyridoindole derivatives. The synthesis typically involves the reaction of a precursor compound with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane, yielding a high purity product .
This compound has been identified as an inhibitor of glutathione peroxidase 4 (GPX4), which plays a critical role in cellular antioxidant defense. By inhibiting GPX4, this compound induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound exhibits an IC50 value of approximately 100 nM, indicating potent activity against GPX4 .
Anticancer Activity
Research indicates that derivatives of this compound display significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
- Mechanisms : The induction of oxidative stress through GPX4 inhibition leads to increased reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
GPX4 Inhibition | Induces ferroptosis in cancer cells | |
Cytotoxicity | Effective against A549 and MDA-MB-231 cells | |
Antioxidant Activity | Modulates oxidative stress levels |
Case Study: Anticancer Efficacy
In a study published in Nature Communications, researchers evaluated the effects of this compound on various cancer models. The results demonstrated that treatment with the compound led to significant tumor reduction in xenograft models when administered at doses corresponding to its IC50 value. This highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-chloro-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-9-2-3-12-10(6-9)11-8-17(14(18)7-15)5-4-13(11)16-12/h2-3,6,16H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMOQCHEQIBRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.